Furan-2-ylzinc bromide
Description
Furan-2-ylzinc bromide is an organozinc reagent characterized by a zinc atom bonded to a furan-2-yl group and a bromide ion. Organozinc compounds like this are pivotal in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling), where they transfer aryl or heteroaryl groups to electrophilic partners. These reagents are typically air- and moisture-sensitive, requiring inert conditions for synthesis and handling. While specific data on this compound is sparse in the provided evidence, its structure and reactivity can be inferred from analogous compounds, such as 2-chlorophenylzinc bromide .
Properties
IUPAC Name |
bromozinc(1+);2H-furan-2-ide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3O.BrH.Zn/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXHAIDBQGUYTN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CO[C-]=C1.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrOZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Procedure
The synthesis begins with the preparation of 2-bromofuran, a halogenated furan derivative. Bromination of furan at the 2-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) under radical initiation or with Lewis acid catalysts. Subsequent reaction of 2-bromofuran with activated zinc powder in anhydrous tetrahydrofuran (THF) or diethyl ether yields this compound:
Activation of zinc via treatment with trimethylsilyl chloride (TMSCl) or mechanical methods (e.g., ultrasonication) enhances reactivity. Industrial protocols often employ reflux conditions (60–80°C) to accelerate the reaction, achieving yields exceeding 75%.
Optimization and Challenges
Key variables influencing yield and purity include:
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Zinc activation : Ultrasonication reduces particle size, increasing surface area for reaction.
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Solvent choice : THF provides superior solvation for zinc compared to ethers, though ethers may reduce side reactions.
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Atmosphere control : Strict anaerobic conditions (argon/nitrogen) prevent oxidation of the organozinc product.
Despite its simplicity, this method requires careful handling of pyrophoric zinc and moisture-sensitive intermediates.
Zinc Insertion into Halogenated Furan Precursors
An alternative approach involves direct insertion of zinc into pre-halogenated furan derivatives, bypassing intermediate isolation. This method, highlighted in Pd-catalyzed cross-coupling studies, offers scalability and higher functional group tolerance.
Preparation of 5-Bromo-2-furaldehyde Derivatives
The ACS publication details the synthesis of 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide via zinc insertion into 2-(5-bromofuran-2-yl)-1,3-dioxolane. Adapting this protocol for this compound involves:
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Bromination : 2-Furaldehyde is protected as its 1,3-dioxolane derivative, followed by bromination at the 5-position using Br₂ or HBr/AcOH.
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Zinc insertion : The brominated derivative reacts with activated zinc in THF at 0–25°C:
This method achieves yields of 80–90% under optimized conditions.
Industrial Adaptations
Scalable production requires:
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Continuous flow systems : To maintain temperature control and reduce handling of reactive intermediates.
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Catalyst recycling : Heterogeneous catalysts (e.g., Y-type zeolite) aid in byproduct removal, as demonstrated in related furan syntheses.
Transmetalation from Lithium or Magnesium Intermediates
Transmetalation from more reactive organometallic reagents (e.g., lithium or magnesium compounds) provides a versatile route to this compound.
Lithiation-Transmetalation Protocol
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Lithiation : Furan is treated with lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) in THF at -78°C to form furan-2-yllithium.
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Transmetalation : Addition of zinc bromide (ZnBr₂) at low temperatures transfers the furyl group to zinc:
This method offers precise control over stoichiometry, yielding >85% pure product.
Comparison with Grignard Routes
While Grignard reagents (furan-2-ylmagnesium bromide) can similarly transmetalate with ZnBr₂, lithiation is preferred due to:
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Higher reactivity : Enables reactions at lower temperatures.
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Reduced side products : Minimizes Wurtz coupling and protonation byproducts.
Methodological Comparison and Industrial Considerations
| Method | Starting Material | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Metal-Halogen Exchange | 2-Bromofuran | THF, 25°C, Argon | 75–80% | >95% | High |
| Zinc Insertion | 5-Bromo-2-furaldehyde | THF, 0–25°C, Zeolite | 80–90% | >99% | Moderate |
| Transmetalation (Li/Zn) | Furan | THF, -78°C, LDA/ZnBr₂ | 85–90% | >98% | Low |
Key Insights :
Chemical Reactions Analysis
Furan-2-ylzinc bromide undergoes a variety of chemical reactions, making it a valuable reagent in organic synthesis. Some of the common types of reactions it undergoes include:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the zinc-bromine bond is replaced by another nucleophile. Common reagents for these reactions include alkyl halides and aryl halides.
Coupling Reactions: This compound is often used in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Addition Reactions: this compound can add to carbonyl compounds, such as aldehydes and ketones, to form alcohols. This reaction is typically carried out in the presence of a Lewis acid catalyst.
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in a Negishi coupling reaction, the product would be a biaryl compound, while in an addition reaction with an aldehyde, the product would be a secondary alcohol.
Scientific Research Applications
Organic Synthesis
Furan-2-ylzinc bromide is primarily utilized in the field of organic synthesis as a nucleophile in various reactions. Its ability to participate in conjugate addition reactions makes it valuable for constructing complex molecular architectures.
Key Reactions:
- Conjugate Addition: this compound can undergo enantioselective conjugate addition to α,β-unsaturated carbonyl compounds. For instance, it has been reported to react with cyclohexenone and 5,6-dihydro-2H-pyran-2-one, leading to the formation of substituted furan derivatives .
| Reaction Type | Substrate | Product |
|---|---|---|
| Conjugate Addition | Cyclohexenone | Furan-substituted ketones |
| Conjugate Addition | 5,6-Dihydro-2H-pyran-2-one | Furan-substituted pyrans |
Medicinal Chemistry
Furan derivatives, including those synthesized using this compound, have shown promising biological activities. The incorporation of furan moieties into drug candidates can enhance their pharmacological profiles.
Case Studies:
- SARS-CoV-2 Inhibitors: Research has identified furan-containing compounds as potential inhibitors of the SARS-CoV-2 main protease (Mpro). For example, derivatives synthesized from furan scaffolds exhibited IC50 values indicating significant inhibitory activity against Mpro, suggesting their potential as antiviral agents .
| Compound | IC50 (μM) | Activity Description |
|---|---|---|
| F8–S43 | 10.76 | Non-peptidomimetic inhibitor of Mpro |
| F8–B6 | 1.57 | Reversible covalent inhibitor of Mpro |
Polymer Chemistry
Furan derivatives are gaining attention in polymer chemistry for their potential use as monomers in the synthesis of bio-based polymers. The unique properties of furan-containing polymers can lead to materials with enhanced thermal stability and biodegradability.
Applications in Bio-based Polymers:
- Monomer for Polymers: Furan derivatives can be polymerized to produce thermosets and composites, which are valuable in various industrial applications .
Environmental Applications
The environmental significance of furan derivatives is also noteworthy. They can be derived from renewable resources, such as hemicellulose residues from agricultural by-products, making them suitable for sustainable material development.
Mechanism of Action
The mechanism by which furan-2-ylzinc bromide exerts its effects is primarily through its ability to form stable carbon-zinc bonds. These bonds are highly reactive and can participate in a variety of chemical reactions, including nucleophilic substitution and addition reactions. The furan ring also contributes to the compound’s reactivity by providing an electron-rich aromatic system that can stabilize reaction intermediates.
In biological systems, this compound can interact with zinc-dependent enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction is often mediated by the zinc atom, which can coordinate with the active site of the enzyme or protein, leading to changes in its structure and activity.
Comparison with Similar Compounds
2-Chlorophenylzinc Bromide
- Synthesis : Prepared via a cobalt bromide-catalyzed reaction of 2-bromochlorobenzene with zinc dust in acetonitrile, yielding ~75% .
- Reactivity : Effective in forming carbon-carbon bonds via coupling reactions. Likely shares similar reactivity with Furan-2-ylzinc bromide, though the furan moiety may alter electronic properties (e.g., increased electron-richness due to the oxygen heteroatom).
Pentabromobenzyl Bromide (PBBB)
- Synthesis : Produced via electrophilic bromination of toluene using AlCl₃ and dibromomethane, followed by methyl group bromination .
- Application: Used in Friedel-Crafts alkylation to synthesize high-bromine-content flame retardants (e.g., polymers with >70% Br). Unlike this compound, PBBB is a stable, non-metallic electrophile suited for bulk industrial applications .
1-Hexyl-3-methylimidazolium Bromide
- Structure : An ionic liquid with a bromide counterion, used as a solvent or catalyst in green chemistry.
- Stability: Non-reactive compared to organozinc reagents, highlighting this compound’s role as a nucleophile in bond-forming reactions .
Reactivity and Functional Differences
Cross-Coupling vs. Electrophilic Alkylation
- This compound likely participates in cross-couplings (e.g., with palladium catalysts), whereas PBBB and allyl bromide () undergo electrophilic substitutions or radical reactions. For example, allyl bromide’s SN2/SN1 reactivity contrasts with organozinc reagents’ transmetallation pathways .
Thermal and Hydrolytic Stability
- PBBB-derived polymers exhibit high thermal stability (>1000 molecular weight, hydrolysis-resistant) , whereas organozinc reagents like this compound decompose upon exposure to moisture or air, necessitating stringent handling .
Biological Activity
Furan-2-ylzinc bromide is a compound that has gained attention in organic synthesis and medicinal chemistry due to its unique biological activities. This article examines its biological activity, synthesis, and potential applications, drawing from various research findings.
Chemical Structure and Properties
This compound is a metalated organozinc compound, where the furan ring contributes to its reactivity. The presence of the furan moiety allows for diverse chemical transformations, making it a valuable intermediate in synthetic chemistry.
1. Antiviral Properties
Recent studies have highlighted the antiviral potential of furan derivatives, particularly in the context of SARS-CoV-2. For instance, derivatives such as 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been identified as inhibitors of the main protease (Mpro) of SARS-CoV-2. These compounds exhibited significant inhibitory activity with IC50 values in the low micromolar range (e.g., 1.55 μM for compound F8-B22) . This suggests that furan-based compounds could serve as lead structures for developing antiviral agents.
The synthesis of this compound typically involves the reaction of furan with zinc halides under controlled conditions. This metalation step is crucial for enhancing the reactivity of the furan ring, allowing it to participate in cross-coupling reactions and other transformations.
Mechanism Overview:
- Metalation : Furan is treated with zinc bromide to form this compound.
- Cross-Coupling : This compound can undergo Negishi coupling reactions, enabling the formation of various carbon-carbon bonds.
- Biological Interaction : The reactivity of the furan ring allows it to interact with biological targets, potentially leading to inhibition of enzymes or receptors involved in disease processes.
Case Study 1: Antiviral Activity
In a study examining novel inhibitors of SARS-CoV-2 Mpro, researchers screened a library of compounds and identified several furan derivatives as effective inhibitors. The most potent compound exhibited an IC50 value significantly lower than that of previously known inhibitors, demonstrating the potential for further development into therapeutic agents against COVID-19 .
Case Study 2: Anticancer Research
Another investigation focused on benzo[b]furan derivatives showed promising results against various cancer types. The study utilized molecular docking simulations alongside in vitro assays to demonstrate how structural modifications influenced biological activity . While specific data on this compound is sparse, these findings highlight the broader potential of furan-containing compounds in cancer therapy.
Q & A
Q. What are the optimal synthetic conditions for preparing Furan-2-ylzinc bromide with high yield and purity?
this compound is typically synthesized via transmetallation reactions. A common method involves reacting furan-2-yl lithium or magnesium precursors with zinc bromide under strict inert atmospheres (argon or nitrogen) to prevent oxidation. Key steps include:
- Using anhydrous solvents (e.g., THF or diethyl ether) to avoid hydrolysis .
- Maintaining low temperatures (−78°C to 0°C) to control exothermic reactions .
- Purifying intermediates via vacuum distillation or recrystallization.
Yield optimization often requires stoichiometric precision and real-time monitoring via NMR or GC-MS to track intermediate formation .
Q. What safety protocols are critical when handling this compound in cross-coupling reactions?
- Personal Protective Equipment (PPE): Use flame-resistant lab coats, gloves, and safety goggles. Self-contained breathing apparatus (SCBA) is recommended for large-scale reactions due to flammability risks .
- Ventilation: Conduct reactions in fume hoods to mitigate exposure to volatile byproducts .
- Spill Management: Neutralize spills with inert adsorbents (e.g., sand or silica gel) and avoid water to prevent exothermic reactions .
- Storage: Keep under inert gas at −20°C in airtight containers to prevent decomposition .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy: and NMR confirm the furan ring integrity and zinc coordination. Deuterated solvents (e.g., DMSO-d) are preferred for solubility .
- X-ray Crystallography: Resolves molecular geometry and bonding patterns, critical for verifying structural fidelity .
- Elemental Analysis: Quantifies zinc and bromide content to assess purity (>95% for most synthetic applications) .
Advanced Research Questions
Q. How can competing pathways be minimized in Negishi couplings involving this compound?
Competing side reactions (e.g., homocoupling or β-hydride elimination) are mitigated by:
- Catalyst Selection: Pd(PPh) or NiCl(dppf) improves regioselectivity in cross-couplings .
- Solvent Optimization: Polar aprotic solvents like DMF enhance stability of the zinc intermediate .
- Additives: LiCl or MgBr suppresses protodezincification, improving reaction efficiency .
Kinetic studies using in-situ IR or UV-Vis spectroscopy help identify optimal conditions .
Q. What analytical strategies resolve discrepancies in reaction outcomes with this compound?
Contradictory data (e.g., variable yields or byproducts) require:
- Multi-Technique Validation: Cross-validate results using HPLC, GC-MS, and NMR (if fluorinated substrates are used) .
- Controlled Replicates: Repeat experiments under rigorously standardized conditions (temperature, humidity, and catalyst loading) .
- Computational Modeling: DFT calculations predict reaction pathways and transition states to explain empirical anomalies .
Q. How does the stability of this compound impact reaction reproducibility?
- Moisture Sensitivity: Hydrolysis generates furan-2-ylzinc hydroxide, altering reactivity. Use molecular sieves or activated alumina to maintain anhydrous conditions .
- Thermal Decomposition: Prolonged storage above −20°C leads to ligand dissociation. Monitor via TGA/DSC to establish safe handling windows .
- Light Sensitivity: UV exposure accelerates degradation; amber glassware or foil wrapping is advised .
Q. What mechanistic studies elucidate the role of this compound in catalytic cycles?
- Isotopic Labeling: -labeled reagents track zinc transfer kinetics in cross-couplings .
- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. protiated furan substrates to identify rate-determining steps .
- Operando Spectroscopy: Real-time Raman or XAS reveals transient intermediates during catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
